3-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide
Overview
Description
Scientific Research Applications
Immunomodulating Activity
A series of compounds including variants of the specified chemical were synthesized and evaluated for immunomodulating activity. One such compound enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, showing promise in preventing adjuvant-induced arthritis development in rats (Doria et al., 1991).
Spectroscopic Studies
The conformations of N-mono-substituted propanamides, related to the specified chemical, were investigated using FTIR spectroscopy. These studies are crucial for understanding the structural properties of such compounds (Antonović et al., 1997).
Synthesis of Derivatives
Research on the synthesis of various derivatives from compounds similar to the specified chemical has been conducted. These studies are significant for developing new molecules with potential applications in different fields of chemistry and medicine (Sharba et al., 2005).
X-ray Crystallography
The structure of a compound closely related to the specified chemical was determined through X-ray single crystal diffraction. Such studies are fundamental in the field of crystallography and drug design (Ming-zhi et al., 2005).
Herbicidal Activities
Derivatives of the specified compound have been synthesized and assessed for their herbicidal activities, showing potential as effective paddy field herbicides (Hwang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-9-8-17(22)21-18-15(11-20)14-7-6-13(10-16(14)23-18)12-4-2-1-3-5-12/h1-5,13H,6-10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLTYYWDUOMGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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